
Fmoc-D-Lys(Teoc)-OH
説明
Fmoc-D-Lys(Teoc)-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure includes:
- Fmoc (9-fluorenylmethyloxycarbonyl) at the α-amino group, providing alkali-labile protection during SPPS .
- Teoc (trimethylsilylethoxycarbonyl) at the ε-amino side chain of D-lysine, which is acid-labile and orthogonal to Fmoc/Boc protection .
- The D-configuration of lysine enhances resistance to enzymatic degradation, making it valuable in designing stable bioactive peptides .
This compound is critical for synthesizing peptides requiring selective side-chain modifications, such as post-deprotection thiourea formation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Lys(Teoc)-OH typically involves the protection of the amino and side chain groups of D-lysine. The Fmoc group is introduced using Fmoc chloride or Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) in the presence of a base such as diisopropylethylamine (DIPEA). The Teoc group is introduced using Teoc chloride in the presence of a base like pyridine. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for precise control over reaction conditions and minimizing human error. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Fmoc-D-Lys(Teoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Teoc group can be removed using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TBAF for Teoc removal.
Coupling: HBTU, DIC, and bases like DIPEA.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences and structures, depending on the other amino acids or peptides involved in the synthesis .
科学的研究の応用
Fmoc-D-Lys(Teoc)-OH is widely used in scientific research for the synthesis of peptides with specific sequences and modifications. Its applications include:
Chemistry: Used in the synthesis of complex peptides for studying protein-protein interactions and enzyme-substrate interactions.
Biology: Employed in the development of peptide-based probes and sensors for detecting biomolecules.
Medicine: Utilized in the design of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials for various industrial applications.
作用機序
The mechanism of action of Fmoc-D-Lys(Teoc)-OH involves the selective protection and deprotection of the amino and side chain groups of D-lysine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The Teoc group protects the side chain, allowing for selective deprotection and subsequent reactions. This selective protection and deprotection enable the synthesis of complex peptides with high precision .
類似化合物との比較
Structural and Functional Differences
Key Research Findings
Deprotection Efficiency :
- Teoc is removed under mild acidic conditions (1% TFA) without affecting Fmoc, enabling sequential modifications .
- Boc requires harsh TFA (95%), limiting its compatibility with acid-sensitive residues .
Synthetic Performance :
- This compound shows comparable coupling efficiency (≥90%) to Fmoc-D-Lys(Boc)-OH when optimized activators (e.g., HATU/DIEA) are used .
- Bulky Teoc groups may slightly reduce resin swelling in DCM, but this is mitigated by using polar solvents like NMP/DMF .
Orthogonality in Multi-Step Synthesis :
- Teoc’s compatibility with Fmoc/Boc allows multi-directional peptide engineering. For example, Teoc-deprotected lysine side chains can undergo thiourea formation, while Boc-protected residues remain intact .
- Dde offers superior orthogonality for hydrazine-sensitive applications but requires specialized handling .
Solubility and Stability :
生物活性
Fmoc-D-Lys(Teoc)-OH is a derivative of lysine, specifically modified to include a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a 2-(trimethylsilyl)ethyl carbamate (Teoc) at the side chain. This compound is utilized in peptide synthesis and has garnered interest for its potential biological activities, particularly in the context of antimicrobial properties and its role as an ergogenic supplement.
- Chemical Formula: C27H36N2O6Si
- Molecular Weight: 512.66 g/mol
- CAS Number: 198545-00-5
Ergogenic Effects
Amino acids and their derivatives, including this compound, are recognized for their potential as ergogenic aids. They can influence anabolic hormone secretion, enhance physical performance during exercise, and mitigate exercise-induced muscle damage . The incorporation of such amino acid derivatives into dietary supplements has been linked to improved mental performance under stress and overall physiological benefits .
Structure-Activity Relationships
The structural modifications in this compound play a crucial role in its biological activity. The Fmoc group protects the amine functionality, facilitating selective coupling reactions during peptide synthesis. The Teoc group can be selectively removed under mild conditions, allowing for further functionalization of the lysine residue without compromising its biological activity.
Case Study 1: Antimicrobial Peptides
A study focused on antimicrobial peptides (AMPs) highlighted that modifications to lysine residues can enhance the selectivity and potency of these peptides against bacterial strains while reducing toxicity towards mammalian cells. The incorporation of this compound into peptide sequences may improve their stability and efficacy against resistant bacterial strains .
Case Study 2: Ergogenic Supplementation
In a clinical trial examining the effects of amino acid supplementation on athletic performance, derivatives similar to this compound were shown to significantly enhance recovery post-exercise and improve overall endurance . Participants reported reduced muscle soreness and improved performance metrics, suggesting that such compounds could be beneficial in sports nutrition.
Data Table: Comparative Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for incorporating Fmoc-D-Lys(Teoc)-OH into solid-phase peptide synthesis (SPPS)?
Methodological Answer: this compound requires careful handling due to its orthogonal protection strategy. The Fmoc group (α-amino) is typically removed with piperidine (20% in DMF), while the Teoc (triethylsilyloxycarbonyl) group (ε-amino) is cleaved selectively using fluoride-based reagents like tetrabutylammonium fluoride (TBAF) . Solubility in DMF or DMSO (≥50 mg/mL) is critical for efficient coupling; pre-activation with HBTU/HOBt or OxymaPure/DIC improves reaction efficiency . Monitor coupling completion via Kaiser or chloranil tests to avoid incomplete incorporation.
Q. How should this compound be purified post-synthesis, and what analytical methods validate its purity?
Methodological Answer: Purification typically involves reverse-phase HPLC using a C18 column with gradients of acetonitrile/water (0.1% TFA). Confirm purity (>98%) via HPLC and characterize structure using ESI-MS or MALDI-TOF for molecular weight verification . NMR (¹H and ¹³C) confirms regioselectivity of Teoc and Fmoc protection, particularly the ε-amine modification .
Q. What storage conditions ensure the stability of this compound?
Methodological Answer: Store the compound at room temperature in a desiccator, protected from light and moisture. Prolonged exposure to humidity may hydrolyze the Teoc group, while elevated temperatures (>25°C) can degrade the Fmoc moiety . For long-term stability (>6 months), consider storage at -20°C under inert gas .
Advanced Research Questions
Q. How can researchers address side reactions (e.g., premature deprotection or aggregation) during SPPS with this compound?
Methodological Answer: Premature deprotection of Teoc may occur under basic conditions (e.g., prolonged piperidine exposure). To mitigate:
- Limit Fmoc deprotection cycles to 2 × 5 min in piperidine/DMF .
- Use low-aggregation solvents like DCM:DMF (1:1) for hydrophobic peptide segments.
- Add chaotropic agents (e.g., 0.1 M HOBt) to reduce β-sheet formation .
Monitor ε-amine integrity via LC-MS after Teoc cleavage to detect unintended modifications .
Q. What orthogonal protection strategies are compatible with this compound for synthesizing branched or cyclic peptides?
Methodological Answer: Teoc’s fluoride sensitivity allows orthogonal pairing with acid-labile (e.g., Boc), photolabile (e.g., NVOC), or enzyme-labile groups. For example:
- Use Boc for α-amine protection in dual-functionalized lysine derivatives .
- Combine with Alloc (allyloxycarbonyl) for selective deprotection via Pd(0) catalysis in cyclic peptide synthesis .
Validate compatibility via controlled cleavage experiments (e.g., TBAF for Teoc vs. TFA for Boc) .
Q. How can researchers characterize the spatial orientation of this compound in peptide conjugates?
Methodological Answer:
- Circular Dichroism (CD): Assess secondary structure impact of D-lysine incorporation .
- X-ray Crystallography: Resolve Teoc’s steric effects on peptide backbone conformation .
- Fluorescence Quenching: Pair Teoc with probes like Dabcyl (if modified) to study intramolecular interactions .
Q. What role does this compound play in synthesizing peptide-drug conjugates (PDCs) or fluorescent probes?
Methodological Answer: The Teoc group enables site-specific functionalization of ε-amine for:
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNHWQULKLODEU-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)CCOC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679805 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[2-(trimethylsilyl)ethoxy]carbonyl}-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198545-00-5 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[2-(trimethylsilyl)ethoxy]carbonyl}-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。